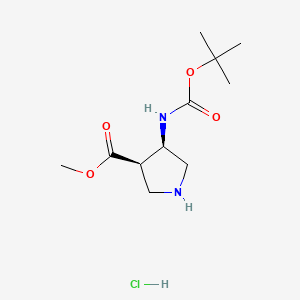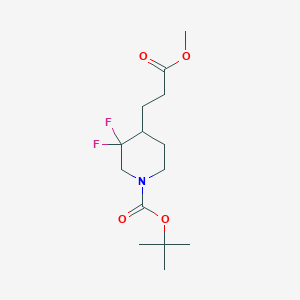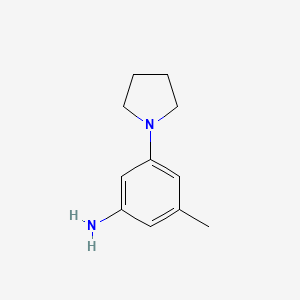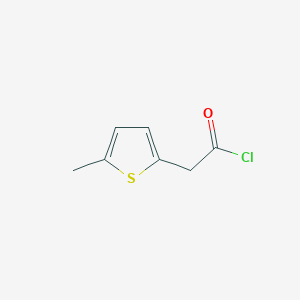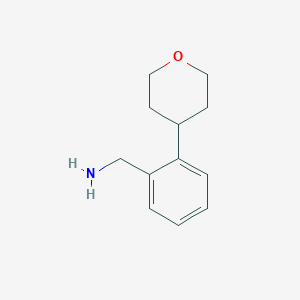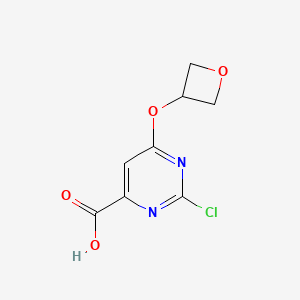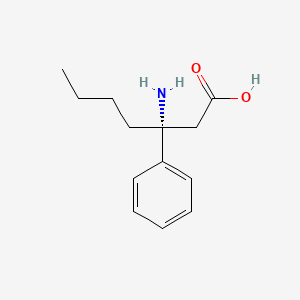
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its oxazoline ring and a tertiary butyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Tertiary Butyl Group: The tertiary butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Catalysts are employed to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring or the tertiary butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
Oxidation Products: Oxazoline derivatives with varying degrees of oxidation.
Reduction Products: Oxazolidine derivatives.
Substitution Products: Compounds with substituted oxazoline rings or tertiary butyl groups.
Applications De Recherche Scientifique
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring and tertiary butyl group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-(+)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)ethanol: A structurally similar compound with an ethyl group instead of a propyl group.
2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)acetic acid: Contains an acetic acid moiety instead of a propanol group.
Uniqueness
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both an oxazoline ring and a tertiary butyl group. These features contribute to its distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)7-6-13-8(11-7)10(4,5)12/h7,12H,6H2,1-5H3 |
Clé InChI |
MNKXLAJVKRUKAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1COC(=N1)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


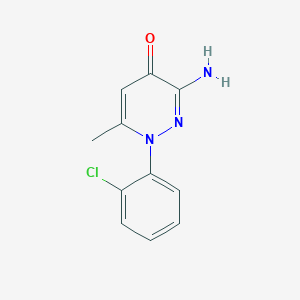
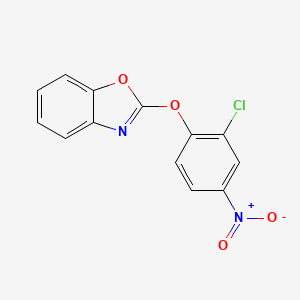
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
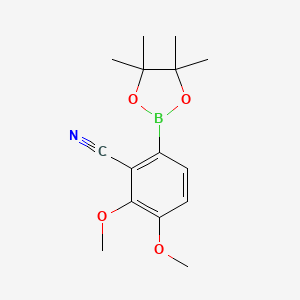
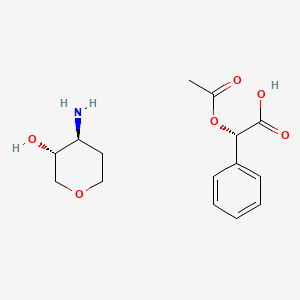

![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
